molecular formula C11H11NO2 B3276590 Benzoic acid, 3-(1-cyanopropyl)- CAS No. 64379-72-2

Benzoic acid, 3-(1-cyanopropyl)-

Cat. No.: B3276590
CAS No.: 64379-72-2
M. Wt: 189.21 g/mol
InChI Key: RDAIFBHPFRCDIO-UHFFFAOYSA-N
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Description

Benzoic acid, 3-(1-cyanopropyl)-: is an organic compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . It is a derivative of benzoic acid, where a 1-cyanopropyl group is attached to the third carbon of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of benzoic acid, 3-(1-cyanopropyl)- typically involves the reaction of 2-chlorobenzoic acid with an alkylnitrile in the presence of a base such as sodium amide in liquid ammonia . This method is advantageous due to its economic feasibility and industrial applicability.

Industrial Production Methods: In industrial settings, the production of benzoic acid, 3-(1-cyanopropyl)- can be achieved through similar synthetic routes, often optimized for large-scale production. The use of 2-chlorobenzoic acid metal salts as starting materials is common, and the reaction conditions are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 3-(1-cyanopropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzoic acid, 3-(1-cyanopropyl)- involves its interaction with specific molecular targets. For instance, in its role as a pharmaceutical intermediate, it undergoes metabolic transformations to exert its effects. The nitrile group can be hydrolyzed to form carboxylic acids, which then participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Benzoic acid, 3-(1-cyanopropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of pharmaceuticals and specialty chemicals highlights its importance in various applications .

Properties

IUPAC Name

3-(1-cyanopropyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-8(7-12)9-4-3-5-10(6-9)11(13)14/h3-6,8H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAIFBHPFRCDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)C1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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